molecular formula C10H9N3 B1610624 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 55025-38-2

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No.: B1610624
CAS No.: 55025-38-2
M. Wt: 171.2 g/mol
InChI Key: XSQOQQAZUCYJKU-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 55025-38-2) is a high-purity chemical building block belonging to the benzimidazole class of heterocyclic compounds. This compound features a nitrile-functionalized acetonitrile group at the 2-position of the 7-methyl-benzimidazole core, making it a versatile intermediate for synthesizing more complex molecules for pharmaceutical and materials science research . Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . This specific scaffold is of significant interest in the design and synthesis of novel compounds with potential antiproliferative efficacy. Research indicates that structurally related benzimidazole derivatives exhibit potent activity against various human cancer cell lines, including HCT116 (colorectal carcinoma) and H460 (non-small cell lung cancer), with demonstrated IC50 values in the sub-micromolar to micromolar range . Furthermore, the benzimidazole core is a key pharmacophore in the exploration of antioxidants. Derivatives have been shown to possess radical scavenging abilities and the capacity to activate the Nrf2 pathway, the master regulator of the cellular antioxidant response, which is a key target in combating oxidative stress-related diseases . Beyond its biological evaluation, the nitrile group of this compound serves as a versatile handle for further chemical transformations. It can be utilized in the synthesis of more complex heterocyclic systems, such as benzimidazo[1,2-a]quinolines, which are known for their interesting fluorescent properties and potential applications as fluorescent tags or in optoelectronics . Researchers can employ this chemical as a critical precursor in multi-step synthetic routes to develop novel small molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the investigation of new mechanisms of action. Store the product sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQOQQAZUCYJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515023
Record name (4-Methyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55025-38-2
Record name (4-Methyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Ethyl 2-Cyanoacetate with 7-Methyl-1,2-Phenylenediamine

One of the most direct and efficient methods involves reacting ethyl 2-cyanoacetate with 7-methyl-1,2-phenylenediamine to form the benzimidazole ring with the acetonitrile substituent at position 2.

  • Reaction Conditions:

    • Equimolar or slight excess of 7-methyl-1,2-phenylenediamine (2.0 equiv) to ethyl 2-cyanoacetate (1.0 equiv)
    • Solvent: Typically ethanol or methanol
    • Catalyst: Piperidine or other mild base (0.3 equiv)
    • Temperature: Reflux or 50–85 °C
    • Time: 2–24 hours depending on optimization
  • Mechanism:

    • Initial condensation between the amine group of the diamine and the ester carbonyl of ethyl 2-cyanoacetate
    • Cyclization through nucleophilic attack forming the benzimidazole ring
    • Subsequent elimination of ethanol yields 2-(7-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
  • Optimization:

    • Solvent and catalyst screening showed piperidine in ethanol at 85 °C for 2 hours gave high yields
    • Longer reaction times (up to 24 h) improved yields for some substrates
    • Purification by recrystallization or chromatography
  • Yields:

    • Reported yields range from 50% to 75% depending on conditions and purity of starting materials

This method is supported by literature precedent where ethyl 2-cyanoacetate and 1,2-phenylenediamine derivatives were used to synthesize 2-(1H-benzo[d]imidazol-2-yl)acetonitrile analogs effectively.

Use of Low-Cost Starting Materials and Stobbe Condensation

A patented method describes the preparation of benzimidazole derivatives using low-cost starting materials, avoiding dangerous reagents and additional separation steps, suitable for large-scale production.

  • Key Steps:

    • Stobbe condensation between substituted aldehydes and cyanoacetate derivatives in the presence of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
    • Reaction solvents include methanol, ethanol, acetonitrile, or methylene chloride.
    • Temperature controlled between 50–55 °C.
    • Subsequent amidation or substitution steps introduce amine groups if needed.
  • Advantages:

    • High yield and purity
    • Scalable and safer for industrial synthesis
    • Avoids hazardous reagents like thionyl chloride in initial steps

This approach can be adapted for the preparation of this compound by selecting appropriately methyl-substituted starting materials.

Cyclization via Nitro Reduction and Amide Condensation

Another synthetic route involves multi-step synthesis starting from nitro-substituted intermediates:

  • Reduction of nitro groups to amines using zinc and ammonium chloride in methanol/water mixture.
  • Cyclization with aldehydes under acidic or neutral conditions to form benzimidazole derivatives.
  • Amide condensation reactions to introduce various substituents.

This method is more complex but allows for structural diversity and functional group tolerance.

Denitrogenative Transformation and Dipolar Cycloaddition

Advanced methods include acid-mediated denitrogenative transformations of acetonitrile derivatives and dipolar azide–nitrile cycloadditions in DMSO with potassium tert-butoxide as base, followed by purification through chromatography.

While these methods are more specialized and used for functionalized imidazole derivatives, they provide insights into novel synthetic pathways that could be adapted for benzimidazole acetonitrile derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Temperature Reaction Time Yield (%) Notes
Condensation of ethyl 2-cyanoacetate with 7-methyl-1,2-phenylenediamine Ethyl 2-cyanoacetate, 7-methyl-1,2-phenylenediamine Piperidine (base) Ethanol 85 °C 2–24 h 50–75 Simple, direct, good yields
Stobbe Condensation and base-mediated cyclization Aldehydes, cyanoacetates Potassium tert-butoxide, sodium ethoxide Methanol, ethanol, acetonitrile 50–55 °C Several hours High Scalable, industrially viable
Nitro reduction and amide condensation Nitro-substituted intermediates Zinc, NH4Cl Methanol/water RT to reflux 4+ h Moderate Allows functional group diversity
Denitrogenative dipolar cycloaddition Acetonitrile derivatives, azides Potassium tert-butoxide DMSO 70 °C 3 h Moderate Specialized, for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzimidazole scaffold allows for diverse substitutions that significantly influence electronic, steric, and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile 7-CH₃, 2-CN C₁₀H₉N₃ 171.20 Methyl group enhances steric bulk; potential for tunable electronic effects
2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)acetonitrile 1-Ph, 2-CN C₁₅H₁₁N₃ 233.27 Aromatic phenyl group increases π-π interactions; synthesized via Knoevenagel condensation
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile 1-CN, 2-Br C₉H₇BrN₃ 237.08 Bromine introduces halogen bonding potential; lower yield (48%)
2-(1-(2-Chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile 1-(Cl-acetyl), 2-CN C₁₁H₉ClN₄O 260.67 Chloroacetyl group enhances electrophilicity; reactive in further derivatization
2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile Phenyl-imidazole hybrid, 2-CN C₁₁H₉N₃ 183.21 Dual heterocyclic system; distinct electronic properties vs. benzimidazoles

Key Observations :

  • Electronic Effects : Methyl (electron-donating) vs. bromine (electron-withdrawing) substituents alter the benzimidazole ring's electron density, affecting acidity and binding interactions .

Comparison :

  • Catalytic C–H activation offers advantages in regioselectivity and scalability compared to traditional condensation .

Research Findings :

  • Methyl groups can enhance thermal stability but may reduce solubility in polar solvents compared to halogenated analogs .
  • Chloroacetyl-substituted derivatives show higher reactivity in nucleophilic substitution, enabling diverse functionalization .

Physical and Pharmacological Properties

  • Storage Conditions : Sensitivity to moisture and temperature is common; the target compound requires refrigeration, similar to other nitriles .
  • Pharmacokinetics : Methyl groups may improve metabolic stability compared to halogenated derivatives, as seen in related drug candidates .

Biological Activity

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9N3\text{C}_{10}\text{H}_{9}\text{N}_{3}

This compound features a benzimidazole ring substituted with a methyl group at the 7-position and a nitrile functional group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In studies involving various synthesized monomeric alkaloids, compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

The antifungal potential of this compound has also been explored, with notable efficacy against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound may serve as a promising candidate for antifungal drug development .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been the subject of extensive research. In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, a study reported that certain derivatives inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial or cancerous cells. It is hypothesized that the compound may inhibit critical enzymes or proteins necessary for cell survival, thereby disrupting essential cellular processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those similar to our compound, revealing significant inhibition zones against tested bacterial strains compared to standard antibiotics .
  • Anticancer Potential : In another study focusing on structure-activity relationships (SAR), several benzimidazole derivatives were tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity and highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile?

The compound can be synthesized via a three-component reaction involving 2-cyanoacetate derivatives and 1,2-phenylenediamine under mild conditions. For example, reacting ethyl 2-cyanoacetate with 1,2-phenylenediamine in water at room temperature yields the target compound with high purity. Reaction optimization studies indicate that using piperidine as a catalyst in aqueous media reduces side reactions and improves yields (70–85%) .

Q. How can researchers characterize the structural integrity of this compound?

Structural confirmation requires multi-spectroscopic analysis:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.6–7.7 ppm) and a nitrile carbon (δ ~115 ppm).
  • FT-IR : Absorptions at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 65.7%, H: 4.9%, N: 21.5%) .

Q. What solvent systems and catalysts are effective for reactions involving this compound?

Water is preferred as a green solvent for one-pot syntheses, while piperidine (0.3 mmol per 1 mmol substrate) enhances reaction rates in multicomponent reactions. Ethanol is suitable for recrystallization, yielding high-purity products .

Advanced Research Questions

Q. How does this compound participate in the synthesis of bioactive heterocycles?

The compound acts as a versatile precursor for fused heterocycles. For instance, reacting it with aryl aldehydes and Meldrum’s acid generates benzo[4,5]imidazo[1,2-a]pyridine derivatives, which exhibit anticancer activity. Mechanistic studies suggest a Knoevenagel condensation followed by cyclization, with the nitrile group facilitating electron-deficient intermediates .

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 60% vs. 85%) often arise from solvent polarity or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing piperidine concentration from 0.1 to 0.3 mmol in water improves yield by 20% due to enhanced nucleophilic activation .

Q. What role does the methyl group at the 7-position play in modulating biological activity?

The methyl group enhances lipophilicity, improving membrane permeability in cellular assays. Derivatives with this substitution (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline) show IC₅₀ values < 10 µM against colon cancer cells (HCT-116). SAR studies indicate that bulkier substituents at this position reduce solubility but increase DNA intercalation potency .

Q. How can computational methods predict the binding modes of derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the benzoimidazole core intercalates into DNA minor grooves, while the nitrile group forms hydrogen bonds with thymine residues. Free energy calculations (MM-PBSA) validate binding affinities correlated with experimental IC₅₀ values .

Methodological Considerations

Q. What techniques assess the compound’s stability under varying pH and temperature?

  • HPLC-UV : Monitor degradation products at 254 nm under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions.
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C confirms suitability for high-temperature reactions .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Reaction with Zn(II), Cu(II), or Pb(II) salts in ethanol yields complexes with enhanced photocatalytic and antitumor properties. For example, a Cu(II) complex oxidizes dopamine to aminochrome, relevant in neurodegenerative disease models .

Q. What in vitro assays evaluate the anticancer potential of its derivatives?

  • MTT Assay : Measure cytotoxicity against HCT-116, MCF-7, and A549 cell lines.
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining.
  • Western Blot : Quantify caspase-3 and PARP cleavage to confirm apoptotic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Reactant of Route 2
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2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.